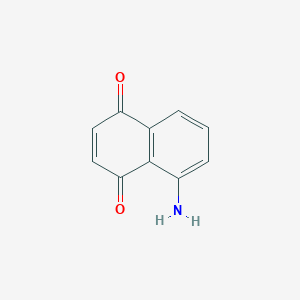

5-Aminonaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYDLUXFBTENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302334 | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-00-6 | |

| Record name | 1, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Aminonaphthalene-1,4-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminonaphthalene-1,4-dione

Abstract

This compound is a member of the naphthoquinone class of compounds, a structural motif of significant interest in medicinal chemistry and materials science. Naphthoquinones are widely distributed in nature and form the core scaffold of numerous compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic placement of an amino group on the naphthalene ring system profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its rational application in drug design, synthesis, and materials development. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering field-proven experimental methodologies and contextual insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically identified by its CAS Registry Number, molecular formula, and structure. These identifiers ensure consistency and accuracy in research and documentation.

References

An In-Depth Technical Guide to 5-Aminonaphthalene-1,4-dione: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Aminonaphthalene-1,4-dione, a key chemical intermediate and a derivative of the 1,4-naphthoquinone scaffold. The 1,4-naphthoquinone core is prevalent in nature and serves as the fundamental pharmacophore for numerous clinically significant anticancer drugs, such as doxorubicin.[1][2] This document details the chemical identity, structure, physicochemical properties, synthesis strategies, and critical applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development. Furthermore, it outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Naphthoquinone Scaffold

Naphthoquinones are a class of organic compounds derived from naphthalene. The 1,4-naphthoquinone structure is a critical pharmacophore found in many natural products and synthetic molecules with a wide range of biological activities.[2][3] This scaffold's redox properties allow it to participate in biological electron transfer reactions, often leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress, a mechanism that can be exploited for therapeutic benefit.[2][3]

The quinone framework is a key feature in several frontline chemotherapy agents.[1] Molecules built upon this scaffold have demonstrated potent anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3][4] The ability to functionalize the naphthoquinone ring system at various positions allows for the fine-tuning of its biological activity, making derivatives like this compound valuable subjects of study for the development of novel therapeutic agents.

Chemical Identity and Structure

Chemical Structure

This compound, also known as 5-azanylnaphthalene-1,4-dione, possesses a fused ring system characteristic of naphthoquinones, with an amino group substituted at the C5 position of the naphthalene core.

Caption: 2D Structure of this compound.

Identification and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 63038-00-6 | [5] |

| Molecular Formula | C₁₀H₇NO₂ | [5] |

| Molecular Weight | 173.17 g/mol | [5] |

| Synonym | 5-azanylnaphthalene-1,4-dione | [5] |

| SMILES | O=C1C=CC(C2=C1C=CC=C2N)=O | [5] |

| Appearance | Purple Solid Crystalline Powder | [6] |

| Storage | 4°C, protect from light | [5] |

Synthesis Strategies

The synthesis of amino-naphthoquinones is a well-established area of organic chemistry. The primary and most direct method involves the nucleophilic addition (Michael addition) of an amine to the 1,4-naphthoquinone core. While specific protocols for the 5-amino isomer require specialized starting materials, the general synthesis of related 2-amino derivatives provides a validated workflow.

Recent advancements have focused on green chemistry principles, utilizing techniques like mechanochemistry (high-speed ball-milling) to achieve solvent-free synthesis.[7] This approach reacts 1,4-naphthoquinone with various amines on a basic alumina surface, yielding the desired products rapidly and efficiently.[7]

General Experimental Workflow: Amine Addition to Naphthoquinone

The following workflow illustrates the general process for synthesizing amino-naphthoquinone derivatives.

Caption: General workflow for the synthesis of amino-naphthoquinones.

This process is highly adaptable for creating a library of analogues by varying the amine source, which is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies.[1]

Applications in Research and Drug Development

The 1,4-naphthoquinone scaffold is of profound interest to medicinal chemists due to its established anticancer activity.[2]

Core Pharmacophore for Anticancer Agents

The Warburg effect, where cancer cells favor aerobic glycolysis for energy production, is a hallmark of cancer.[4] Compounds that can disrupt this metabolic preference offer a pathway for selective cytotoxicity towards cancer cells.[4] Naphthalene-1,4-dione analogues have been identified as molecules that can increase the oxygen consumption rate, thereby interfering with the Warburg effect.[1][4]

Furthermore, specific derivatives have been found to target key cellular proteins. For example, some analogues are believed to interact with Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular response to oxidative stress.[1]

Development of Novel Therapeutic Analogues

Research efforts are focused on synthesizing libraries of naphthoquinone analogues to improve potency and selectivity for cancer cells over healthy cells.[4] By modifying the core structure—for instance, by introducing different amino groups or other functional moieties—researchers aim to enhance metabolic stability and pharmacokinetic profiles.[1] Studies have shown that such modifications can lead to compounds with IC₅₀ values in the low micromolar range against cancer cell lines.[4]

Broader Biological Activities

Beyond cancer, the 1,4-naphthoquinone core has been investigated for a variety of other therapeutic applications, including:

-

Antimicrobial Activity: Derivatives have shown promising activity against bacteria like P. aeruginosa and M. tuberculosis, as well as the parasite P. falciparum.[3]

-

Anti-inflammatory Properties: Certain naphthoquinones can inhibit the release of histamine or modulate the production of inflammatory cytokines like TNF-α.[3]

-

Neuroprotective Effects: Compounds like juglone (5-hydroxy-1,4-naphthoquinone) have been shown to inhibit β-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease.[3]

Safety, Handling, and Storage

As with any active chemical compound, proper safety and handling procedures are paramount. The information below is synthesized from available Safety Data Sheets (SDS) for closely related aminonaphthalene compounds and should be treated as a guideline.

Hazard Identification and Precautionary Measures

This compound and related compounds are associated with significant health hazards.

| Hazard Category | GHS Hazard Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Carcinogenicity | H350: May cause cancer. | P201: Obtain special instructions before use. P280: Wear protective gloves/clothing/eye protection. |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |

Source: Synthesized from

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance within a laboratory fume hood to avoid inhalation of dust or vapors.[8] Ensure adequate ventilation.[9]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA or EN166 standards.[6][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6][9]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[9] Wash hands thoroughly after handling.

First Aid Measures

| Exposure Route | First Aid Protocol |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[9] |

| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician.[8] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[10] |

Source: Synthesized from[8][9][10]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] The compound is known to be sensitive to air and light; therefore, it should be stored at 4°C and protected from light.[5][8]

Conclusion

This compound is a chemically significant molecule that belongs to the esteemed class of naphthoquinones. Its core structure is a validated pharmacophore for the development of potent anticancer agents and other therapeutics. The ability to readily synthesize a diverse library of its analogues makes it a valuable platform for structure-activity relationship studies aimed at discovering next-generation drugs. While it holds great promise for research and drug development, its potential carcinogenicity and toxicity necessitate strict adherence to safety and handling protocols. Continued exploration of this and related scaffolds is likely to yield novel compounds with significant therapeutic impact.

References

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00068H [pubs.rsc.org]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. lgcstandards.com [lgcstandards.com]

A Technical Guide to the Biological Activities of 5-Aminonaphthalene-1,4-dione Derivatives

Abstract

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide focuses on a specific, potent subclass: 5-Aminonaphthalene-1,4-dione derivatives. These compounds have garnered significant attention for their pronounced anticancer, antimicrobial, and antifungal properties. We will delve into the mechanistic underpinnings of their activity, explore critical structure-activity relationships (SAR), present quantitative efficacy data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

The Naphthoquinone Core: A Foundation for Potent Bioactivity

Naphthoquinones are bicyclic aromatic compounds that are extensively distributed in nature and are known to be key pharmacophores in several clinically used drugs, such as the anticancer agent doxorubicin.[1][2] Their biological activity is intrinsically linked to their redox properties. The quinone moiety can undergo one- or two-electron reductions to form semiquinone and hydroquinone species, respectively.[3] This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells—a mechanism frequently exploited for cytotoxicity in cancer cells.[3][4][5][6] Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, enabling the covalent modification and inhibition of key cellular targets.[6] The 5-amino group in the title derivatives serves as a critical anchor and a point for diverse chemical modifications, profoundly influencing the molecules' potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

This compound derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their efficacy stems from the ability to interfere with multiple, often overlapping, cellular pathways crucial for cancer cell survival and proliferation.

Mechanisms of Anticancer Action

The antitumor activity of these derivatives is not attributed to a single mechanism but rather a coordinated attack on cancer cell vulnerabilities.

-

Induction of Oxidative Stress and Apoptosis: A primary mechanism is the generation of intracellular ROS, which disrupts the cellular redox balance and triggers programmed cell death (apoptosis).[3][4][5] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activation of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.[3][5]

-

Targeting Cancer Metabolism (The Warburg Effect): Cancer cells exhibit altered glucose metabolism, favoring aerobic glycolysis over oxidative phosphorylation—a phenomenon known as the Warburg effect.[2][7] Certain derivatives, such as the lead compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), have been shown to disrupt this process, increasing the cellular oxygen consumption rate and selectively targeting the metabolic adaptations of cancer cells.[1][2][7]

-

Inhibition of Key Signaling Pathways: These compounds can inhibit critical pro-survival signaling pathways. For instance, Naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to suppress the c-Met/PI3K/Akt and NF-κB signaling pathways, which are crucial for cancer cell migration and invasion.[8]

-

Topoisomerase Inhibition: Similar to other quinone-based anticancer drugs, some naphthoquinone derivatives can inhibit topoisomerases I and II.[3] These enzymes are essential for resolving DNA topological stress during replication; their inhibition leads to catastrophic DNA damage and cell death.[3]

-

Keap1-Nrf2 Pathway Modulation: The Keap1-Nrf2 pathway is a critical regulator of the cellular defense against oxidative stress.[2] The compound BH10 has been identified as potentially targeting Keap1, a key protein in this pathway, thereby disrupting the cancer cells' ability to manage oxidative insults.[2][7]

Anticancer Signaling Pathway

The diagram below illustrates a generalized pathway for apoptosis induction by this compound derivatives, highlighting the central role of ROS generation.

Caption: Generalized pathway of ROS-mediated apoptosis by naphthoquinone derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of these derivatives are highly dependent on their substitution patterns.

-

Halogenation: The presence of a halogen (e.g., Chlorine, Bromine) at the C2 or C3 position of the naphthoquinone ring is often critical for potent cytotoxic activity. Removal of this halogen can lead to a significant loss of biological activity.[1][2] For instance, 2-bromosubstituted compounds showed superior cytotoxicity profiles compared to their unsubstituted or 2-methyl substituted counterparts.[1][2]

-

Amino Side Chain: The nature of the amine group at C2 or C3 influences both potency and selectivity. The introduction of heterocyclic moieties, such as morpholine or imidazole, has been a successful strategy.[1] The imidazole derivative, compound 44, demonstrated a favorable balance of potency and selectivity, with greater toxicity towards cancer cells versus normal cells.[1][2][7]

-

Linker Groups: The introduction of certain linkers, like a 1,2,3-triazole, did not improve activity, suggesting that not all structural modifications are beneficial and that a direct connection of the amino-heterocycle to the quinone ring is often preferred.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| BH10 | 2-Chloro-3-amino | HEC1A (Endometrial) | 10.22 | - | - | [1][2] |

| Compound 8 | 2-Bromo-3-amino | HEC1A (Endometrial) | 9.55 | - | - | [1][2] |

| Compound 9 | 2-Bromo-3-amino | HEC1A (Endometrial) | 4.16 | - | - | [1][2] |

| Compound 10 | 2-Bromo-3-amino | HEC1A (Endometrial) | 1.24 | - | - | [1][2] |

| Compound 44 | Imidazole | HEC1A (Endometrial) | 6.4 | - | - | [1][2][7] |

| 7b | Benzoacridinedione | MCF-7 (Breast) | 5.4 | - | - | [4] |

| MMZ-45AA | Aminobenzylnaphthol | BxPC-3 (Pancreatic) | 13.26 | 5-Fluorouracil | 13.43 | [9] |

| MMZ-140C | Aminobenzylnaphthol | HT-29 (Colorectal) | 11.55 | 5-Fluorouracil | 4.38 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cells.[10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HEC1A, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activities

Derivatives of the this compound scaffold also exhibit significant activity against a range of pathogenic bacteria and fungi, presenting a promising avenue for the development of new anti-infective agents in an era of growing drug resistance.

Spectrum of Activity and Mechanisms

These compounds have demonstrated efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and various fungal species, particularly Candida and Aspergillus strains.[11][12][13]

The primary antifungal mechanism appears to involve the disruption of fungal membrane integrity.[14] The lipophilic naphthoquinone core can intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components, such as nucleotides, ultimately causing cell death.[14] Furthermore, some derivatives are predicted to inhibit key fungal enzymes like lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis—a critical component of the fungal cell membrane.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency can be significantly enhanced through specific structural modifications.

-

Heterocyclic Fusions: The synthesis of tetracyclic systems by fusing 1,2,4-triazole and thiadiazine rings to the naphthoquinone core has yielded compounds with potent antibacterial and antifungal activities, in some cases exceeding the efficacy of standard drugs like fluconazole.[11]

-

Substitution Patterns: For antifungal activity against Candida and Aspergillus niger, 3-arylamino-5-methoxy-naphthalene-1,4-diones were found to be more potent than related derivatives with substitutions at the 2-position or with a 5-hydroxy group.[12]

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected derivatives against pathogenic microbes.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Naphtho[1][2][7]triazol-thiadiazin (4d) | Candida albicans | 15.62 | Fluconazole | 31.25 | |

| Naphtho[2][7]triazol-thiadiazin (4d) | Candida tropicalis | 15.62 | Fluconazole | 31.25 | |

| Naphtho[2][7]triazol-thiadiazin (4d) | Candida krusei | 7.81 | Fluconazole | 15.62 | [11] |

| 2,3-dibromonaphthalene-1,4-dione | Candida albicans | 1.56 - 6.25 | - | - | [14] |

| Naphthalene-1,4-dione (7, 8, 10) | Mycobacterium tuberculosis H37Rv | 3.13 | - | - | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method (for initial screening):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Preparation: Evenly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic/antifungal control should be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 28-35°C for 24-48h for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater activity.

Broth Microdilution Method (for MIC determination):

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Diverse Biological Profile: Beyond Cancer and Microbes

The therapeutic potential of this compound derivatives extends to other areas, primarily through their ability to act as enzyme inhibitors.

-

Antimycobacterial Activity: Several derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with MIC values as low as 3.13 µg/mL.[16]

-

Enzyme Inhibition: This scaffold has been successfully modified to create potent inhibitors of various enzymes. For example, naphthoindolizine and indolizinoquinoline-5,12-dione derivatives have been developed as highly potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy, with IC₅₀ values in the nanomolar range.[17] Other targets include D-amino acid oxidase (DAAO) and 5α-reductase.[18][19]

-

Neuroprotection: The core 1,4-naphthoquinone structure has been shown to protect neurons from oxidative injury, suggesting a potential role in treating neurodegenerative diseases.[20]

General Synthesis Approach

The majority of the bioactive derivatives discussed are synthesized from a readily available starting material, such as 2,3-dichloro- or 2-bromo-5-aminonaphthalene-1,4-dione. The key reaction is a nucleophilic aromatic substitution, where an incoming amine displaces a halogen atom on the quinone ring.

Synthesis Workflow

Caption: General scheme for the synthesis of amino-substituted naphthoquinones.

This straightforward synthetic accessibility allows for the rapid generation of diverse chemical libraries for biological screening and SAR optimization.[1][2]

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and often multi-modal activity against cancer, pathogenic fungi, and bacteria. The key to their success lies in the combination of the redox-active quinone core with strategically placed amino substituents that can be readily modified to fine-tune potency, selectivity, and drug-like properties.

Future research should focus on:

-

Optimizing Selectivity: Enhancing the therapeutic index by designing derivatives with greater selectivity for cancer cells over healthy cells or for microbial targets over host targets.

-

In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising leads in relevant animal models of cancer and infectious disease.

-

Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways modulated by these compounds to better understand their mechanism of action and identify potential biomarkers for patient stratification.

-

Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their potential for clinical translation.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to unlock new and effective treatments for some of the most pressing medical challenges.

References

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 12. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity of steroid 4 and derivatives 4a-4f as inhibitors of the enzyme 5α-reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanism of Action of 5-Hydroxy-1,4-Naphthoquinone (Juglone)

A Note on the Topic: The query specified "5-Aminonaphthalene-1,4-dione." However, the preponderance of scientific literature addresses the closely related and extensively studied compound, Juglone , which is 5-hydroxy-1,4-naphthalenedione . Given the structural similarity and the wealth of available data, this guide will focus on the cellular mechanisms of Juglone, as it is likely the intended subject of inquiry for researchers in this field.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring phenolic compound found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra)[1][2]. It is recognized for its allelopathic properties, where it inhibits the growth of surrounding plants[1]. Beyond its role in botany, Juglone has garnered significant interest in the scientific community for its potent biological activities, including anticancer, antifungal, and anti-inflammatory effects[3][4]. The core of Juglone's bioactivity lies in its naphthoquinone structure, which enables it to participate in a variety of cellular processes, primarily through redox cycling and interactions with key cellular enzymes and signaling pathways. This guide provides an in-depth exploration of the molecular mechanisms by which Juglone exerts its effects on cells.

Core Mechanisms of Action

The cellular effects of Juglone are multifaceted and interconnected, stemming from its ability to act as both an oxidant and an antioxidant, and to directly interact with cellular macromolecules.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A primary mechanism of action for Juglone is its participation in redox cycling. As a quinone, Juglone can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then be oxidized back to the parent quinone by molecular oxygen, generating superoxide radicals (O₂⁻). This process can repeat, leading to the continuous production of reactive oxygen species (ROS)[3][5].

The resulting increase in intracellular ROS levels disrupts the normal redox balance of the cell, leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis[6][7]. While often viewed as a toxic effect, this pro-oxidant activity is a key component of Juglone's anticancer properties, as many cancer cells have a higher basal level of oxidative stress and are more vulnerable to further ROS insults[3][6].

References

- 1. Juglone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of 5-Aminonaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Spectroscopic Signature of a Key Naphthoquinone

5-Aminonaphthalene-1,4-dione, a member of the pharmacologically significant naphthoquinone family, holds considerable interest in the fields of medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-donating amino group and the electron-withdrawing dione system, imparts a distinct spectroscopic signature. This guide provides a comprehensive exploration of the spectral properties of this compound, offering a foundational understanding for its application in drug design, bio-imaging, and as a molecular probe. As a Senior Application Scientist, this document is structured to not only present the core spectral data but also to elucidate the underlying principles and experimental considerations, ensuring both scientific rigor and practical utility.

Molecular Structure and its Spectroscopic Implications

The spectral characteristics of this compound are intrinsically linked to its molecular architecture. The fusion of a benzene ring with a p-benzoquinone moiety creates the naphthalene-1,4-dione core, a known chromophore. The introduction of an amino group at the C-5 position significantly modulates the electronic distribution within this framework.

Caption: Molecular structure of this compound.

This structure facilitates intramolecular charge transfer (ICT) from the lone pair of the amino group to the carbonyl groups of the quinone ring upon electronic excitation. This ICT character is a dominant factor governing its UV-Visible absorption and fluorescence properties.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

The UV-Vis spectrum of a molecule provides insights into the electronic transitions between different energy levels. For this compound and related aminonaphthoquinones, the spectrum is typically characterized by multiple absorption bands corresponding to π-π* and n-π* transitions.

2.1. Solvatochromism: The Influence of the Microenvironment

Aminonaphthoquinones are known to exhibit solvatochromism, where the position of the absorption maximum is dependent on the polarity of the solvent. This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state, which possesses a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This differential stabilization leads to a change in the energy gap between the ground and excited states, resulting in a shift in the absorption maximum. Understanding the solvatochromic behavior of this compound is crucial for its application as a sensor or probe, as spectral shifts can provide information about the polarity of its local environment.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents of varying polarity to a final concentration suitable for absorbance measurements (typically in the 1-10 µM range).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the respective pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

-

Data Analysis: Plot λmax against a solvent polarity scale (e.g., Reichardt's ET(30) scale) to visualize the solvatochromic effect.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited state of a molecule. Many naphthoquinone derivatives are fluorescent, and their emission properties are often highly sensitive to their environment, making them valuable as fluorescent probes.[3]

The fluorescence of this compound is expected to originate from the decay of the ICT excited state. Consequently, its emission spectrum is likely to exhibit a significant Stokes shift (the difference between the absorption and emission maxima) and be influenced by solvent polarity. In more polar solvents, the emission maximum is expected to be red-shifted due to the stabilization of the polar excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also anticipated to be solvent-dependent.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (absorbance at the excitation wavelength < 0.1) of this compound in a range of solvents.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Determine the optimal excitation wavelength (λex) from the absorption spectrum.

-

Record the fluorescence emission spectrum by scanning the emission monochromator while exciting the sample at λex.

-

To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) and measure its fluorescence under the same experimental conditions.

-

-

Data Analysis:

-

Correct the emission spectra for instrumental response.

-

Calculate the fluorescence quantum yield using the comparative method: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to the N-H, C=O, C=C, and C-N bonds.

Based on data for related anilino-1,4-naphthoquinones, the following characteristic absorption bands can be anticipated[4][5]:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H | Stretching | 3200 - 3400 |

| C=O (quinone) | Stretching | 1660 - 1680 |

| C=C (aromatic) | Stretching | ~1590 |

| C-N | Stretching | 1250 - 1350 |

The precise positions of these peaks can be influenced by hydrogen bonding and the overall molecular structure.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or in solution (using a suitable solvent that does not have strong absorption in the regions of interest).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Measurement:

-

Record a background spectrum.

-

Record the sample spectrum over the range of approximately 4000 to 400 cm-1.

-

-

Data Analysis: Identify and assign the characteristic absorption peaks to the corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are fundamental techniques for characterizing organic compounds.

5.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound will provide information about the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, the following signals are expected:

-

Aromatic Protons: Several signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the naphthalene ring system. The specific chemical shifts and coupling patterns will depend on the electronic effects of the amino and carbonyl groups.

-

Amine Protons: A signal corresponding to the -NH2 protons. The chemical shift of this signal can be variable and may be broadened due to exchange processes. For related 2-anilino-1,4-naphthoquinone derivatives, the NH proton appears as a singlet around 9-10 ppm[4].

5.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. Key expected signals include:

-

Carbonyl Carbons: Two signals in the downfield region (typically 175-185 ppm) corresponding to the two carbonyl carbons of the quinone ring[4][5].

-

Aromatic Carbons: A series of signals in the aromatic region (typically 110-150 ppm).

-

Carbon Bearing the Amino Group: The chemical shift of the carbon atom attached to the amino group will be influenced by the electron-donating effect of the nitrogen.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement:

-

Acquire the 1H NMR spectrum.

-

Acquire the 13C NMR spectrum.

-

Additional experiments like COSY and HMQC/HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons. Assign the carbon signals based on their chemical shifts and with the aid of 2D NMR data.

Caption: Workflow for NMR Spectroscopy.

Applications in Drug Development and Research

The spectral properties of this compound are not only of fundamental interest but also have significant implications for its practical applications.

-

Drug Discovery: The naphthoquinone scaffold is present in numerous compounds with anticancer and antimicrobial activities.[6] The ability to monitor the interaction of this compound and its derivatives with biological targets, such as proteins and nucleic acids, using spectroscopic techniques like fluorescence and UV-Vis spectroscopy is invaluable in drug development.[1]

-

Fluorescent Probes: The sensitivity of the fluorescence of aminonaphthoquinones to the local environment makes them promising candidates for the development of fluorescent probes to study biological systems, such as mapping the polarity of protein binding sites or detecting specific analytes.[3]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key spectral properties of this compound, grounded in the established characteristics of the broader aminonaphthoquinone class. While specific experimental data for this exact molecule remains somewhat elusive in readily accessible literature, the principles and comparative data presented herein offer a robust framework for its spectroscopic characterization and application. Future research should focus on the detailed experimental determination of the photophysical properties of this compound, including its fluorescence quantum yield and lifetime in various solvents, to fully unlock its potential as a versatile molecular tool in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. t -BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00193K [pubs.rsc.org]

- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Juglone - Wikipedia [en.wikipedia.org]

- 6. seejph.com [seejph.com]

A Researcher's Guide to Commercial Sourcing of 5-Aminonaphthalene-1,4-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonaphthalene-1,4-dione (CAS RN: 63038-00-6), a key naphthoquinone derivative, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents, particularly in oncology, necessitates a comprehensive understanding of its commercial availability, quality attributes, and handling requirements. This guide provides an in-depth analysis of commercial sources for this compound, offering critical insights for researchers and drug development professionals to inform procurement decisions and ensure the integrity of their scientific investigations.

Introduction: The Significance of this compound in Research and Development

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an amino group at the 5-position of the naphthalene ring system endows this compound with unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules. Notably, analogues of naphthalene-1,4-dione have shown promise as anticancer agents, highlighting the potential of this chemical entity in the development of novel therapeutics.[1] The procurement of high-quality this compound is, therefore, a critical first step in research and development programs targeting new chemical entities based on this scaffold.

Commercial Availability and Supplier Landscape

A survey of the chemical supplier market reveals that this compound is available from several reputable sources catering to the research and pharmaceutical industries. These suppliers range from large, multinational corporations to smaller, specialized chemical providers.

Key Commercial Suppliers:

| Supplier | Product Number (Example) | Stated Purity | Additional Information |

| ChemScene | CS-0160726 | ≥98% | Offers custom synthesis and process optimization services.[2] |

| Sigma-Aldrich (Merck) | AMBH93E4C998 (via Ambeed, Inc.) | Not specified on product page | A major distributor with a broad portfolio of research chemicals.[3] |

| JHECHEM CO LTD | Not specified | Not specified | Provides some physical property data on their Echemi listing.[4] |

It is imperative for researchers to directly contact these suppliers to obtain the most current information on product availability, pricing, and technical specifications.

Quality Assessment and Sourcing Considerations

The reliability of research and the success of drug development campaigns hinge on the quality of the starting materials. For this compound, a thorough assessment of its purity, potential impurities, and physical properties is essential.

Purity and Analytical Characterization

Suppliers typically provide a stated purity for their products, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers should request a Certificate of Analysis (CoA) for each batch of material to verify its identity and purity.

Typical Analytical Data on a Certificate of Analysis:

-

Appearance: Visual description of the material.

-

Identity: Confirmation of the chemical structure, often by ¹H NMR and ¹³C NMR.

-

Purity: Quantitative measure of the compound's purity, commonly determined by HPLC.

-

Melting Point: A physical property that can indicate purity. JHECHEM CO LTD lists a melting point of 179-181 °C (decomposition) for this compound.[4]

-

Residual Solvents: Information on any remaining solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

Potential Impurities

The synthetic route used to manufacture this compound can introduce specific impurities. Understanding the potential synthesis pathways can help researchers anticipate and test for these impurities. A common approach to synthesizing aminonaphthoquinones involves the nucleophilic substitution of a suitable leaving group on the naphthoquinone ring with an amine. For instance, the reaction of a halogenated naphthoquinone with an amino source is a plausible route. Potential impurities could include starting materials, regioisomers, or by-products from side reactions.

Diagram: Generalized Supplier Vetting Workflow

Caption: A workflow for the systematic evaluation and selection of commercial suppliers for critical research chemicals.

Synthesis of this compound and Related Compounds

While this compound is commercially available, an understanding of its synthesis is crucial for troubleshooting and for the development of novel analogues. The literature describes various methods for the synthesis of aminonaphthoquinones.

General Synthetic Strategies

A common method for the synthesis of 2-aminonaphthoquinones involves the reaction of 1,4-naphthoquinone with amines.[5] This nucleophilic addition reaction is a versatile method for introducing a variety of amino groups onto the naphthoquinone scaffold. A mechanochemical, solvent-free approach has also been reported for the synthesis of 2-amino-1,4-naphthoquinones, offering a greener alternative to traditional solvent-based methods.[6]

Experimental Protocol: General Synthesis of 2-((2-Morpholinoethyl)amino)naphthalene-1,4-dione (A related analogue) [1]

-

To a solution of 1,4-naphthoquinone (2.20 mmol) in ethanol (20 mL), add 4-(2-aminoethyl)morpholine (2.20 mmol) and triethylamine (2.20 mmol).

-

Stir the reaction mixture for 18 hours.

-

Purify the product by flash column chromatography using an ethyl acetate/hexane solvent system.

This protocol for a related compound illustrates the general principles that could be adapted for the synthesis of this compound, likely starting from a different naphthoquinone precursor.

Diagram: Plausible Synthetic Pathway

Caption: A generalized synthetic scheme for the preparation of this compound.

Applications in Research and Drug Development

The primary interest in this compound stems from its potential as a scaffold for the development of anticancer agents. The naphthoquinone core is known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cancer cells.

A study on naphthalene-1,4-dione analogues demonstrated that these compounds can exhibit cytotoxicity against cancer cell lines.[1] The amino group at the 5-position of this compound provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize the therapeutic properties of this class of compounds. Researchers can utilize this building block to synthesize libraries of novel compounds for screening in various disease models.

Handling, Storage, and Safety

General Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Based on supplier information, this compound should be stored at 4°C and protected from light to prevent degradation.[2]

-

In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

Researchers must always consult the supplier-provided SDS for the specific batch of this compound they are using for comprehensive safety information.

Conclusion

This compound is a commercially available and valuable chemical intermediate for researchers and drug development professionals, particularly those working in the field of oncology. A careful selection of suppliers, rigorous quality assessment of the procured material, and adherence to safe handling practices are essential for the successful application of this compound in scientific research. This guide provides a foundational understanding of the commercial landscape and key technical considerations to aid researchers in their procurement and use of this compound.

References

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 6. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00068H [pubs.rsc.org]

The Synthesis of 2-Amino-1,4-Naphthoquinones: A Technical Guide for Drug Development Professionals

The 2-amino-1,4-naphthoquinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities. These molecules have garnered significant attention from researchers in drug development for their potent anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining these valuable compounds, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices.

The Strategic Importance of the 2-Amino-1,4-Naphthoquinone Core

The unique electronic properties of the 1,4-naphthoquinone ring system, coupled with the versatile chemistry of the amino group at the C2 position, allow for the generation of diverse molecular libraries. The introduction of various substituents on the amino group can significantly modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of the resulting derivatives.[3][4] This tunability makes 2-amino-1,4-naphthoquinones a privileged scaffold in the design and discovery of novel therapeutic agents.[5][6]

Key Synthetic Pathways to 2-Amino-1,4-Naphthoquinones

Several robust synthetic methodologies have been developed for the preparation of 2-amino-1,4-naphthoquinones. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and scalability. This guide will focus on three principal and widely adopted strategies:

-

Direct Amination of 1,4-Naphthoquinone via Michael Addition-Oxidation

-

Nucleophilic Aromatic Substitution on Halogenated Naphthoquinones

-

Multi-component Reactions Involving Lawsone (2-Hydroxy-1,4-Naphthoquinone)

Direct Amination of 1,4-Naphthoquinone: A Facile and Atom-Economical Approach

The direct reaction of an amine with 1,4-naphthoquinone is one of the most straightforward methods to synthesize 2-amino-1,4-naphthoquinones. The reaction proceeds through a well-established Michael addition of the amine to the electron-deficient quinone ring, followed by an in-situ oxidation of the resulting hydroquinone intermediate.[2]

Mechanism of Michael Addition-Oxidation

The reaction is initiated by the nucleophilic attack of the amine at the C2 position of the 1,4-naphthoquinone ring. This is a classic example of a 1,4-conjugate addition (Michael addition). The resulting enolate intermediate tautomerizes to the more stable hydroquinone. In the presence of an oxidant (often atmospheric oxygen), the hydroquinone is oxidized back to the quinone, yielding the final 2-amino-1,4-naphthoquinone product.

Caption: General workflow for the synthesis of 2-amino-1,4-naphthoquinones via Michael addition-oxidation.

Catalytic Enhancement: The Role of Lewis Acids

While the direct amination can proceed without a catalyst, the reaction rate and yield can be significantly improved by the addition of a Lewis acid. Bismuth(III) chloride (BiCl₃) has emerged as a cost-effective, environmentally friendly, and highly efficient catalyst for this transformation. The Lewis acid activates the quinone system by coordinating to a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Experimental Protocol: BiCl₃-Catalyzed Synthesis

This protocol provides a general procedure for the gram-scale synthesis of 2-amino-1,4-naphthoquinones using bismuth(III) chloride as a catalyst.[1]

Materials:

-

1,4-Naphthoquinone

-

Desired primary or secondary amine

-

Bismuth(III) chloride (BiCl₃)

-

Methanol (reagent grade)

-

Whatman filter paper (grade 1)

Procedure:

-

To a stirred suspension of 1,4-naphthoquinone (1.0 equivalent) in methanol, slowly add the desired amine (1.0 equivalent) dropwise at room temperature.

-

Add a catalytic amount of BiCl₃ (e.g., 4 mol%) to the reaction mixture.

-

Stir the mixture in a round-bottom flask at room temperature under an open-air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12 hours), filter the reaction mixture through Whatman filter paper.

-

Wash the collected solid residue with ice-cold methanol and dry to obtain the pure 2-amino-1,4-naphthoquinone product.

| Amine Substrate | Reaction Time (h) | Yield (%) | Reference |

| Aniline | 12 | 95 | [1] |

| p-Toluidine | 12 | 92 | [1] |

| p-Anisidine | 12 | 94 | [1] |

| p-Chloroaniline | 12 | 93 | [1] |

Table 1. Representative yields for the BiCl₃-catalyzed synthesis of 2-amino-1,4-naphthoquinones.[1]

Green Chemistry Approach: Mechanochemical Synthesis

In a drive towards more sustainable synthetic practices, mechanochemistry offers a solvent-free alternative for the synthesis of 2-amino-1,4-naphthoquinones.[2][7] This method involves the grinding of 1,4-naphthoquinone with an amine in the presence of a solid grinding auxiliary, such as silica, and a base like sodium acetate.[2] Aromatic amines generally provide better yields than aliphatic amines in these solvent-free conditions.[2][8]

Nucleophilic Aromatic Substitution: A Strategy for Highly Substituted Derivatives

This pathway is particularly useful for synthesizing 2,3-disubstituted naphthoquinones and involves the reaction of a halogenated 1,4-naphthoquinone with an amine. The halogen atom acts as a good leaving group, facilitating nucleophilic aromatic substitution. 2,3-dichloro-1,4-naphthoquinone is a common and commercially available starting material for this approach.[9]

Mechanism of Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic attack of the amine on the carbon atom bearing the halogen. This is followed by the elimination of the halide ion, leading to the formation of the substituted product. The reaction conditions can be tuned to achieve either mono- or di-substitution.

Caption: Stepwise synthesis of di-substituted amino-naphthoquinones via nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-1,4-naphthoquinone

This protocol describes the synthesis of a mono-substituted product, which can be a valuable intermediate for further functionalization.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Methylamine (in methanol)

-

Methanol (reagent grade)

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in methanol.

-

Add a solution of methylamine in methanol to the reaction mixture.

-

Maintain the reaction temperature at 30-40 °C for approximately 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Isolate the product by filtration, wash with cold methanol, and dry. A high yield (e.g., 96.6%) can be expected.

Multi-component Reactions with Lawsone: A Convergent Approach

Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring and readily available starting material that can be utilized in multi-component reactions to generate complex 2-amino-1,4-naphthoquinone derivatives. These reactions are highly efficient as they allow for the formation of several bonds in a single synthetic operation.

Three-Component Synthesis of Benzo[g]chromene Derivatives

A notable example is the three-component reaction of lawsone, an aromatic aldehyde, and malononitrile, often catalyzed by a mild base or an organocatalyst like L-proline.[10] This reaction leads to the formation of 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives, which are structurally related to 2-amino-1,4-naphthoquinones and exhibit significant biological activities.

Mechanism of the Three-Component Reaction

The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile. This is followed by a Michael addition of the enolic form of lawsone to the activated double bond. The final step involves an intramolecular cyclization and tautomerization to yield the stable benzo[g]chromene product.

Caption: A simplified representation of a three-component reaction involving Lawsone.

Conclusion and Future Perspectives

The synthesis of 2-amino-1,4-naphthoquinones is a well-established field with a variety of reliable and efficient methods at the disposal of medicinal chemists. The choice of synthetic strategy is dictated by the specific target molecule and the desired complexity. Direct amination of 1,4-naphthoquinone offers a rapid and atom-economical route to a wide range of derivatives, with catalytic and mechanochemical approaches enhancing its green credentials. Nucleophilic substitution on halogenated precursors provides access to more complex substitution patterns, while multi-component reactions involving lawsone represent a powerful tool for the convergent synthesis of structurally diverse libraries.

As the demand for novel therapeutic agents continues to grow, the development of new, more efficient, and sustainable methods for the synthesis of 2-amino-1,4-naphthoquinones will remain an active area of research. The exploration of novel catalysts, flow chemistry techniques, and biocatalytic methods will undoubtedly pave the way for the discovery of the next generation of drugs based on this remarkable scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]

- 5. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for 5-Aminonaphthalene-1,4-dione as a Versatile Fluorescent Probe

Introduction: The Naphthoquinone Scaffold as a Tunable Fluorophore

In the landscape of fluorescent probes, the quest for robust, versatile, and synthetically accessible fluorophores is perpetual. The 1,8-naphthalimide scaffold has long been a workhorse in the design of fluorescent sensors for bioimaging due to its excellent photophysical properties, including high fluorescence quantum yields, good photostability, and large Stokes shifts.[1] Its rigid structure and extensive π-conjugation form the basis of a highly emissive system. The synthetic tractability of the naphthalimide core allows for the introduction of various recognition moieties, enabling the development of probes for a wide array of analytes and biological parameters.[1][2]

This application note focuses on a related, yet distinct, scaffold: 5-Aminonaphthalene-1,4-dione . While often explored for its anticancer properties, the inherent electronic structure of this molecule—a naphthalene core functionalized with an electron-donating amino group and electron-withdrawing dione moieties—suggests significant potential as a fluorescent probe.[3] The principles governing the fluorescence of naphthalimide-based probes, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), are highly applicable to the this compound core.[1] This guide will provide a comprehensive overview of the theoretical basis, practical applications, and detailed protocols for utilizing this compound and its derivatives as fluorescent probes in research and drug development.

Core Principles: Understanding the Fluorescence of this compound

The fluorescence of this compound is intrinsically linked to its electronic structure. The amino group at the 5-position acts as an electron donor, while the 1,4-dione system serves as an electron acceptor. This "push-pull" arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for environment-sensitive fluorescence.

In a non-polar environment, the locally excited state is favored, leading to strong fluorescence emission. However, in polar solvents, the ICT state is stabilized, often resulting in a red-shifted emission and, in some cases, fluorescence quenching due to enhanced non-radiative decay pathways.[4][5] This solvatochromic behavior is a powerful feature, allowing the probe to report on the polarity of its microenvironment, such as the hydrophobic pockets of proteins.[4][5]

Furthermore, the amino group provides a convenient handle for synthetic modification. By attaching specific recognition units, the fluorescence of the this compound core can be modulated in the presence of a target analyte. For instance, a "turn-on" sensor can be designed where the fluorescence is initially quenched via a PET mechanism. Interaction with the analyte disrupts this quenching, leading to a significant increase in fluorescence intensity.[1]

Diagram: Proposed Sensing Mechanism of a this compound-based "Turn-On" Probe

Caption: Proposed mechanism for a "turn-on" fluorescent probe based on this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a promising candidate for a variety of applications:

-

Sensing Metal Ions: By functionalizing the amino group with a suitable chelator, selective probes for biologically and environmentally important metal ions like Hg²⁺, Fe³⁺, and Cu²⁺ can be developed.[1][6][7]

-

pH Sensing: The amino group's protonation state is pH-dependent, which can significantly alter the ICT process and thus the fluorescence output. This allows for the development of pH-sensitive probes for monitoring cellular compartments like lysosomes or for applications in materials science.[8][9][10]

-

Viscosity Probes: The fluorescence of some naphthalimide derivatives is sensitive to the viscosity of the medium. It is plausible that derivatives of this compound could be designed as fluorescent rotors to probe changes in microviscosity within cells.

-

Enzyme Activity Assays: A substrate for a specific enzyme can be attached to the amino group in a way that quenches the fluorescence. Enzymatic cleavage of the substrate would release the quenching, resulting in a "turn-on" fluorescence signal proportional to enzyme activity.[2]

-

Protein Labeling and Conformational Studies: Similar to 8-anilino-1-naphthalenesulfonic acid (ANS), this compound's sensitivity to environmental polarity makes it a potential tool for studying protein folding, aggregation, and ligand binding.[4][5]

Quantitative Data: A Comparative Overview of Naphthalimide-Based Probes

While specific data for this compound as a fluorescent probe is emerging, the performance of structurally similar naphthalimide-based probes provides a strong benchmark.

| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line | Reference |

| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish. | [1][6] |

| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" response. | [1] |

| Glu-MDA | γ-Glutamyl Transpeptidase | Not Specified | Not Specified | 0.044 U/L | Rapid response, used for detecting GGT in tumor cells. | [2] |

Experimental Protocols

The following protocols are generalized for the use of this compound-based probes. Specific parameters should be optimized for each particular derivative and application.

Protocol 1: General Procedure for In Vitro Fluorescence Measurements

-

Reagent Preparation:

-

Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or ethanol. Store protected from light at 4°C.[11]

-

Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., PBS, Tris-HCl) to the final concentration (typically in the low micromolar to nanomolar range).

-

Prepare solutions of the target analyte at various concentrations in the same buffer.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, mix the probe working solution with the analyte solution.

-

Incubate the mixture for a predetermined time at a specific temperature to allow for the reaction or binding to occur.

-

Measure the fluorescence spectrum using a spectrofluorometer. Determine the optimal excitation wavelength and record the emission spectrum over the desired range.

-

Record the fluorescence intensity at the emission maximum.

-

As a control, measure the fluorescence of the probe in the buffer without the analyte.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus the analyte concentration.

-

For "turn-on" probes, the fluorescence intensity will increase with increasing analyte concentration. For "turn-off" probes, the intensity will decrease.

-

Determine the limit of detection (LOD) based on the signal-to-noise ratio.

-

Protocol 2: Cellular Imaging with a this compound-based Probe

-

Cell Culture and Plating:

-

Culture the desired cell line in appropriate medium and conditions.

-

Plate the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere overnight.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with a solution of the this compound probe in the buffer at a final concentration typically ranging from 1-10 µM. The optimal concentration and incubation time should be determined experimentally.

-

Incubate for 15-60 minutes at 37°C.

-

-

Analyte Treatment (if applicable):

-

After probe loading, wash the cells to remove excess probe.

-

Incubate the cells with the target analyte at the desired concentration for a specific duration.

-

-

Fluorescence Microscopy:

-

Wash the cells again to remove the analyte solution.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

-

Acquire images and perform quantitative analysis of the fluorescence intensity in different cellular regions if required.

-

Diagram: Experimental Workflow for Cellular Imaging

Caption: A generalized workflow for the application of a fluorescent probe in cellular imaging experiments.

Considerations for Experimental Design and Troubleshooting

-

Solvent Effects: The fluorescence of this compound probes can be highly sensitive to the solvent polarity.[12] Ensure that the solvent composition is consistent across all experiments.

-

pH Sensitivity: The protonation state of the amino group can affect the probe's fluorescence.[12] Buffer the experimental solutions to a stable pH unless pH is the parameter being investigated.

-